

## CH6953755: An In-Depth Technical Guide on Downstream Signaling Effects

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | CH6953755 |           |
| Cat. No.:            | B2695209  | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

CH6953755 is a potent and selective, orally active small-molecule inhibitor of YES1 kinase, a member of the SRC family of non-receptor tyrosine kinases.[1][2][3] Emerging as a promising therapeutic agent, CH6953755 has demonstrated significant anti-tumor activity in preclinical models of cancers characterized by YES1 gene amplification.[4][5] This technical guide provides a comprehensive overview of the downstream signaling effects of CH6953755, with a focus on its mechanism of action, quantitative effects on key cellular processes, and detailed experimental methodologies. The primary signaling cascade affected by CH6953755 is the YES1-YAP1 axis, where inhibition of YES1 kinase activity leads to the suppression of the transcriptional co-activator YAP1, a critical driver of cell proliferation and survival in susceptible cancers.[4][5]

# Mechanism of Action: Inhibition of the YES1-YAP1 Signaling Axis

**CH6953755** exerts its anti-tumor effects by directly targeting the kinase activity of YES1. In cancers with YES1 gene amplification, the overexpression of YES1 leads to constitutive activation of downstream signaling pathways that promote cell growth and survival. One of the most critical downstream effectors of YES1 is the Yes-associated protein 1 (YAP1), a transcriptional co-activator and a central component of the Hippo signaling pathway.[1][4]







Under normal conditions, the Hippo pathway restricts organ size and prevents uncontrolled cell proliferation by phosphorylating and inactivating YAP1. However, in YES1-amplified cancers, hyperactive YES1 can override this regulation, leading to the dephosphorylation and nuclear translocation of YAP1.[4][5] Once in the nucleus, YAP1 complexes with TEAD transcription factors to drive the expression of genes that promote cell proliferation and inhibit apoptosis, such as CTGF and CYR61.[6][7]

**CH6953755** inhibits the catalytic activity of YES1, thereby preventing the autophosphorylation of YES1 at tyrosine 426 (Tyr426), a key step in its activation.[1][2] This leads to a cascade of downstream effects, including the reduced nuclear translocation of YAP1 and a subsequent decrease in the transcription of its target genes.[4][5] The net result is a potent and selective inhibition of cell growth in cancers dependent on the YES1-YAP1 signaling axis.





Click to download full resolution via product page

CH6953755 Signaling Pathway



## **Quantitative Data**

The following tables summarize the key quantitative data on the in vitro and in vivo activity of **CH6953755**.

Table 1: In Vitro Activity of CH6953755

| Parameter                                           | Value        | Cell Line/System                 | Reference |
|-----------------------------------------------------|--------------|----------------------------------|-----------|
| YES1 Kinase IC50                                    | 1.8 nM       | Biochemical Assay                | [1][2][3] |
| Cell Growth Inhibition<br>(YES1-amplified)          | 0.001 - 1 μΜ | YES1-amplified cancer cell lines | [1]       |
| Inhibition of YES1 Autophosphorylation (Tyr426)     | 0.001 - 1 μΜ | KYSE70 cells                     | [1]       |
| TEAD Luciferase<br>Reporter Activity<br>Suppression | 0.1 - 3 μΜ   | KYSE70, RERF-LC-AI<br>cells      | [1]       |

Table 2: In Vivo Efficacy of CH6953755

| Parameter                                      | Dosage                          | Animal Model                                         | Key Findings                                                                     | Reference |
|------------------------------------------------|---------------------------------|------------------------------------------------------|----------------------------------------------------------------------------------|-----------|
| Antitumor Activity                             | 60 mg/kg/day<br>(oral, 10 days) | Xenograft<br>models with<br>YES1-amplified<br>tumors | Selective antitumor activity with suppression of phospho- Tyr426 YES1 in tumors. | [1]       |
| Dose-dependent YES1 Phosphorylation Inhibition | 7.5, 15, 30, 60<br>mg/kg (oral) | Xenograft<br>models                                  | Dose-dependent suppression of phospho-Tyr426 YES1.                               | [1]       |



## **Experimental Protocols**

Disclaimer: The following are illustrative protocols based on standard laboratory methods and the available literature. They have not been directly confirmed by the original authors.

## **Cell Viability Assay (MTS-based)**

This protocol describes a method to assess the effect of **CH6953755** on the viability of cancer cell lines.





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. researchgate.net [researchgate.net]
- 2. A tightly controlled Src-YAP signaling axis determines therapeutic response to dasatinib in renal cell carcinoma PMC [pmc.ncbi.nlm.nih.gov]
- 3. YAP1 and its fusion proteins in cancer initiation, progression and therapeutic resistance -PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. YES1 Is a Targetable Oncogene in Cancers Harboring YES1 Gene Amplification PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibitors Targeting YAP in Gastric Cancer: Current Status and Future Perspectives PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [CH6953755: An In-Depth Technical Guide on Downstream Signaling Effects]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2695209#ch6953755-downstream-signaling-effects]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com